N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound with a molecular formula of C12H15ClFN3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of benzylamine with 2-fluoroethyl bromide in the presence of a base, followed by cyclization with hydrazine and subsequent methylation. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-3-amine
Uniqueness
N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16FN3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12/h2-6,9,15H,7-8,10H2,1H3 |
InChI Key |
CYUWGSXSZQVXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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